D-Cysteine, nitrite (ester) (9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

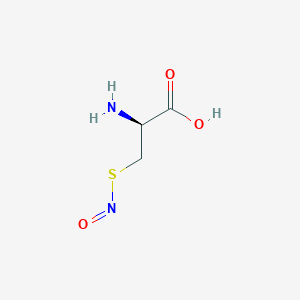

D-Cysteine, nitrite (ester) (9CI), also known as D-Cysteine, nitrite (ester) (9CI), is a useful research compound. Its molecular formula is C3H6N2O3S and its molecular weight is 150.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality D-Cysteine, nitrite (ester) (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Cysteine, nitrite (ester) (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Nitric Oxide Release

One of the primary applications of D-Cysteine derivatives, including nitrite esters, is their role in the controlled release of nitric oxide (NO). Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. D-Cysteine can facilitate NO release through transnitrosation reactions, which have been studied for their therapeutic potential in cardiovascular diseases and neuroprotection.

- Case Study: A study demonstrated that S-nitrosothiols derived from cysteine could improve alveolar gas exchange and ventilation in anesthetized rats. The infusion of S-nitroso-D-cysteine resulted in significant increases in minute ventilation and improvements in arterial blood-gas chemistry .

1.2 Neuroprotective Effects

Research has indicated that D-Cysteine and its derivatives can exert neuroprotective effects by modulating neurotransmitter systems. This is particularly relevant in the context of neurodegenerative diseases.

- Case Study: In experiments involving morphine administration, S-nitroso-D-cysteine was shown to ameliorate adverse respiratory effects, suggesting its potential as a therapeutic agent for managing side effects associated with opioid use .

Materials Science

2.1 Surface Functionalization

D-Cysteine is being explored for its ability to modify surfaces for enhanced biocompatibility and antibacterial properties. The immobilization of D-Cysteine onto various substrates can lead to improved interactions with biological systems.

- Application Example: Research has focused on immobilizing cysteine on polyethylene terephthalate (PET) surfaces using EDC crosslinking methods. The immobilization enhances the surface's haemocompatibility and reduces platelet adhesion due to NO release .

| Substrate Type | Immobilization Method | Resulting Properties |

|---|---|---|

| PET | EDC Crosslinking | Improved haemocompatibility |

| Various Polymers | Aminolysis | Reduced mechanical strength |

Biotechnology

3.1 D-Peptide Synthesis

D-Cysteine plays a significant role in the synthesis of D-peptides and proteins, which are essential for developing mirror-image molecules used in drug discovery.

- Application Example: The total chemical synthesis of D-proteins allows access to unique enantiomers that can be utilized in structural biology and bioactive compound discovery . This approach enables researchers to create mirror-image versions of natural proteins, facilitating studies on protein interactions and functions.

Propriétés

Numéro CAS |

134469-02-6 |

|---|---|

Formule moléculaire |

C3H6N2O3S |

Poids moléculaire |

150.16 g/mol |

Nom IUPAC |

(2S)-2-amino-3-nitrososulfanylpropanoic acid |

InChI |

InChI=1S/C3H6N2O3S/c4-2(3(6)7)1-9-5-8/h2H,1,4H2,(H,6,7)/t2-/m1/s1 |

Clé InChI |

XOWVFANEOZMPKG-UWTATZPHSA-N |

SMILES |

C(C(C(=O)O)N)SN=O |

SMILES isomérique |

C([C@H](C(=O)O)N)SN=O |

SMILES canonique |

C(C(C(=O)O)N)SN=O |

Synonymes |

D-Cysteine, nitrite (ester) (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.